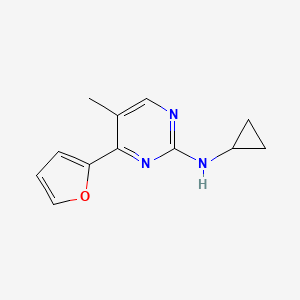
3-(1-ethyl-1H-imidazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethyl-1H-imidazol-2-yl)propanoic acid, also known as 3-EIPA, is a novel synthetic compound with a wide range of applications in the scientific research field. It is a derivative of imidazole, which is a heterocyclic aromatic compound with a five-membered ring structure. 3-EIPA has been found to be an effective inhibitor of protein tyrosine phosphatases (PTPs) and has been used in the study of various diseases, such as cancer and diabetes.
科学的研究の応用
3-(1-ethyl-1H-imidazol-2-yl)propanoic acid has been used extensively in the scientific research field for the study of diseases such as cancer and diabetes. It has been found to be an effective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cellular processes such as cell proliferation, differentiation, and apoptosis. In addition, this compound has been used in the study of other diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
作用機序
3-(1-ethyl-1H-imidazol-2-yl)propanoic acid acts as an inhibitor of protein tyrosine phosphatases (PTPs). It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity. In addition, this compound has been found to modulate the activity of other proteins, such as c-Src and Akt, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In cell culture studies, it has been found to inhibit cell proliferation and induce apoptosis. In animal studies, this compound has been found to reduce inflammation and improve glucose tolerance. In addition, this compound has been found to modulate the activity of proteins involved in signal transduction pathways, such as c-Src and Akt.
実験室実験の利点と制限
The main advantage of using 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid in lab experiments is its ability to inhibit protein tyrosine phosphatases (PTPs). This makes it an effective tool for studying the role of PTPs in a variety of diseases, such as cancer and diabetes. However, this compound also has some limitations. It is a relatively expensive compound, and its effects on other proteins, such as c-Src and Akt, are not well understood.
将来の方向性
There are several potential future directions for the use of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid in scientific research. One potential direction is the development of novel therapeutic agents that target PTPs. Another potential direction is the study of the role of this compound in signal transduction pathways, such as c-Src and Akt. Additionally, this compound could be used to study the role of PTPs in other diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. Finally, further research into the mechanism of action of this compound could lead to the development of more effective inhibitors of PTPs.
合成法
3-(1-ethyl-1H-imidazol-2-yl)propanoic acid can be synthesized through a simple two-step reaction. The first step involves the reaction of 1-ethyl-1H-imidazole with propionic anhydride in the presence of a base, such as pyridine. The resulting product is a mixture of this compound and its isomer, 2-EIPA. The second step involves the separation of the two isomers by chromatography.
特性
IUPAC Name |
3-(1-ethylimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHVQGXFXRFWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)


![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)





